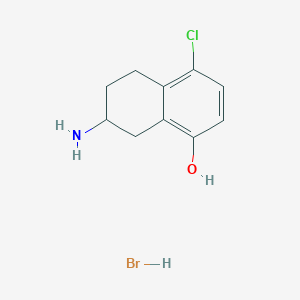
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione is an organic compound that features a dioxolane ring, a nonane backbone, and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and continuous flow processes to ensure efficiency and high yield. The use of catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4 or CrO3.
Reduction: Reduction can be achieved using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents such as RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione involves its interaction with molecular targets through its dioxolane ring and ketone groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the nonane backbone.
2-Methyl-1,3-dioxolane: Another analog with a similar dioxolane ring but different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with similar structural features but different functional groups.
Uniqueness: 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione is unique due to its combination of a long nonane chain, dioxolane ring, and two ketone groups, which confer distinct chemical and physical properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
66263-34-1 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
8-methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione |
InChI |
InChI=1S/C14H24O4/c1-10(2)5-6-12(15)9-13(16)11(3)14(4)17-7-8-18-14/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
YEMKYZXXAFVWNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=O)CC(=O)C(C)C1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




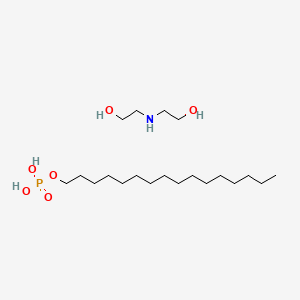
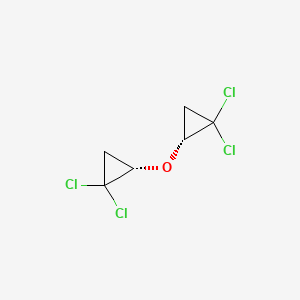


![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)

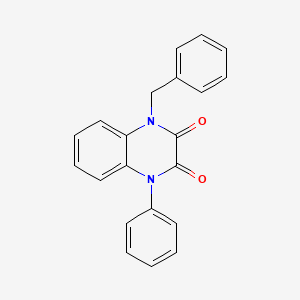
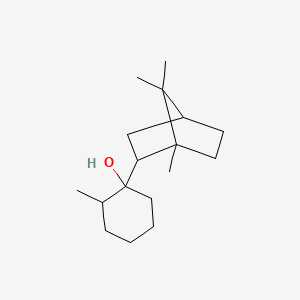

![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
